molecular formula C10H10ClNO B12830517 7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1403030-29-4

7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B12830517
CAS No.: 1403030-29-4
M. Wt: 195.64 g/mol
InChI Key: QWMNJWPHVFKOBD-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound It belongs to the class of isoquinolines, which are characterized by a fused benzene and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzylamine and chloroacetyl chloride.

    Formation of Intermediate: The initial step involves the formation of an intermediate through the reaction of 2-methylbenzylamine with chloroacetyl chloride under basic conditions.

    Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the isoquinoline ring system.

    Chlorination: The final step involves the chlorination of the isoquinoline ring to introduce the chlorine atom at the 7-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can

Properties

CAS No.

1403030-29-4

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

7-chloro-2-methyl-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C10H10ClNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-3,6H,4-5H2,1H3

InChI Key

QWMNJWPHVFKOBD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1=O)C=C(C=C2)Cl

Origin of Product

United States

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